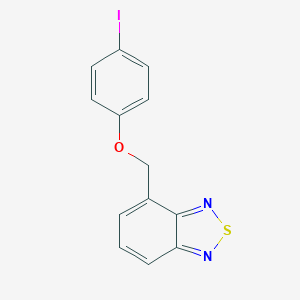![molecular formula C20H19NO4S2 B299522 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B299522.png)
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide, also known as EHT 1864, is a small molecule inhibitor that targets Rho family of GTPases. Rho GTPases are key regulators of cellular signaling pathways that control cell migration, proliferation, and survival. EHT 1864 has been shown to inhibit the activity of Rho GTPases and has potential applications in cancer research and drug development.
Wirkmechanismus
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 inhibits the activity of Rho GTPases by binding to their switch regions and preventing the exchange of GDP for GTP. This results in the inhibition of downstream signaling pathways that control cell migration, proliferation, and survival. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce apoptosis in cancer cells and suppress tumor growth and metastasis.
Biochemical and Physiological Effects:
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to have several biochemical and physiological effects. In addition to inhibiting the activity of Rho GTPases, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to induce the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in scientific research and has a well-established mechanism of action. However, 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has some limitations. It has low solubility in water and requires the use of organic solvents for experimentation. It can also have off-target effects on other signaling pathways, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 analogs that have improved selectivity and potency for Rho GTPases. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 also has potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases, and further studies are needed to explore its potential in these areas.
Synthesemethoden
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 can be synthesized using a multi-step synthetic route that involves the reaction of 4-(2-thienylcarbonyl)benzenesulfonyl chloride with 2-amino-5-ethyl-1-methoxybenzene followed by purification and isolation of the target compound. The synthesis of 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been extensively studied in scientific research for its potential applications in cancer research and drug development. The inhibition of Rho GTPases by 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has been shown to block the migration and invasion of cancer cells, leading to the suppression of tumor growth and metastasis. 5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
Produktname |
5-ethyl-2-methoxy-N-[4-(2-thienylcarbonyl)phenyl]benzenesulfonamide |
|---|---|
Molekularformel |
C20H19NO4S2 |
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
5-ethyl-2-methoxy-N-[4-(thiophene-2-carbonyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C20H19NO4S2/c1-3-14-6-11-17(25-2)19(13-14)27(23,24)21-16-9-7-15(8-10-16)20(22)18-5-4-12-26-18/h4-13,21H,3H2,1-2H3 |
InChI-Schlüssel |
MFDDBQMTPPONPY-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B299439.png)
![2-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-N-(5-methyl-2-pyridinyl)benzamide](/img/structure/B299442.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![N-dibenzo[b,d]furan-3-yl-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B299445.png)

![2-({4-allyl-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B299447.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)

![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![3,4,5-trimethoxy-N-{2-[(2-phenoxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B299462.png)